1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea
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Overview
Description
The compound “1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-cyclopentylurea” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A general, inexpensive, and versatile method for the synthesis of (1 H -benzo [ d ]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o -phenylenediamine has been reported .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
DNA Binding and Cytotoxicity
Benzimidazole containing compounds have been synthesized and evaluated for their DNA binding capabilities and cytotoxic effects against several cancer cell lines. These compounds, including variations with copper(II) complexes, show significant binding to calf thymus DNA through an intercalative mode, indicating potential applications in cancer therapy due to their substantial in vitro cytotoxic effect against human lung, breast, and cervical cancer cell lines (Paul et al., 2015).
Catalytic Activity in Organic Synthesis
Benzimidazole derivatives have demonstrated catalytic activities in various chemical reactions. For example, a Rhodium complex containing an NHC ligand with an alcohol function has shown to catalyze the addition of arylboronic acids to cyclic and acyclic enones, showcasing the role of the alcohol function of the substituent of the NHC ligand in the catalytic process (Peñafiel et al., 2012).
Antimicrobial and Antituberculosis Agents
A series of novel benzimidazole derivatives synthesized by the alkylation of benzimidazole with substituted alkyl and aryl halides were evaluated for their antibacterial and antitubercular activities. These studies revealed that certain analogs with electronegative substituents emerged as promising antimicrobial and antimycobacterial agents, highlighting the potential for benzimidazole derivatives in treating infectious diseases (Jadhav et al., 2009).
Corrosion Inhibition
Research has also delved into the application of benzimidazole derivatives as corrosion inhibitors in various environments. For instance, imidazole derivatives have been investigated for their potential to inhibit corrosion of materials in acidic solutions, providing insights into the development of more effective corrosion protection strategies (Costa et al., 2021).
Synthesis of Novel Compounds
Studies on benzimidazole compounds have also led to the development of new synthetic methodologies, enabling the creation of novel compounds with potential applications in drug discovery and other areas of chemistry. For example, organocatalyzed, solvent-free synthesis of 2,4,5-trisubstituted imidazoles has been achieved, demonstrating the efficiency of this approach in generating compounds with α-glucosidase inhibitory activity, which could be beneficial in treating diabetes (Yar et al., 2015).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They interact with various targets in the body, leading to a wide range of effects. The specific interaction of this compound with its targets would depend on the specific biological activity it exhibits.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The downstream effects would depend on the specific biological activity exhibited by this compound.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound could have a wide range of molecular and cellular effects.
Future Directions
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, “1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-cyclopentylurea” and its derivatives could have potential applications in drug development.
Properties
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)phenyl]-3-cyclopentylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(20-14-7-1-2-8-14)21-15-9-5-6-13(12-15)18-22-16-10-3-4-11-17(16)23-18/h3-6,9-12,14H,1-2,7-8H2,(H,22,23)(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNWERKKAZFRND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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